3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid
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Overview
Description
3-(5-amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoic acid is an organic compound belonging to the class of phenyl-1,2,3-triazoles. These compounds are characterized by a 1,2,3-triazole ring substituted by a phenyl group. This compound has a molecular formula of C11H8N6O3 and a molecular weight of 272.22 g/mol
Mechanism of Action
Target of Action
The primary target of the compound “3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid” is 7,8-dihydroneopterin aldolase (DHNA) . DHNA is an enzyme that plays a crucial role in the folate biosynthesis pathway, which is essential for the survival of many bacterial species .
Mode of Action
The compound acts as a potent inhibitor of DHNA . It binds to the enzyme, thereby preventing it from catalyzing the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin, a critical step in the folate biosynthesis pathway .
Biochemical Pathways
The inhibition of DHNA disrupts the folate biosynthesis pathway . Folate is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Therefore, the inhibition of DHNA can lead to a decrease in bacterial growth and proliferation .
Biochemical Analysis
Biochemical Properties
It has been found to interact with a variety of enzymes and proteins . These interactions are likely due to the compound’s unique structure, which includes a triazolopyrimidine core . This core is known to be capable of binding in the biological system with a variety of enzymes and receptors .
Cellular Effects
Preliminary studies suggest that the compound may have antitumor activities . It has been shown to have good inhibitory effects in certain conditions , suggesting that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized efficiently , suggesting that it may have good stability
Metabolic Pathways
Given its interactions with various enzymes and proteins , it is likely involved in multiple metabolic pathways.
Preparation Methods
The synthesis of 3-(5-amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoic acid can be achieved through several routes. One common method involves the reaction of hydrazine with aminocyan and formic acid, followed by cyclization . Another method uses aminoguanidine bicarbonate and formic acid, followed by heating to induce cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(5-amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an inhibitor of dihydroneopterin aldolase, an enzyme involved in the biosynthesis of folate in bacteria . This makes it a potential candidate for the development of new antibacterial agents. In medicine, it has been explored for its potential therapeutic effects, although more research is needed to fully understand its pharmacological properties .
Comparison with Similar Compounds
3-(5-amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoic acid can be compared with other phenyl-1,2,3-triazoles and triazolopyrimidines. Similar compounds include 1H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine and 3-(5-amino-7-hydroxy-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl)-N-(3,5-dichlorobenzyl)-benzamide . These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of 3-(5-amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoic acid lies in its specific substitution pattern and its potential as a dihydroneopterin aldolase inhibitor.
Properties
IUPAC Name |
3-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O3/c12-11-13-8-7(9(18)14-11)15-17(16-8)6-3-1-2-5(4-6)10(19)20/h1-4H,(H,19,20)(H3,12,13,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLLRZNGRRRPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=C3C(=O)NC(=NC3=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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